2-Bromo-6-(methoxymethoxy)naphthalene
Description
Contextualization within Naphthalene (B1677914) Chemistry and Derivatives
Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. alfa-chemistry.comknowde.comrasayanjournal.co.in This core structure is a common motif in a vast array of organic molecules, both naturally occurring and synthetic. nih.govijpsjournal.com Naphthalene and its derivatives are known for their versatile chemical reactivity, allowing for a wide range of chemical modifications. alfa-chemistry.com They undergo electrophilic substitution reactions, oxidation, and reduction, enabling the synthesis of a diverse library of compounds. alfa-chemistry.comnumberanalytics.com
The chemistry of naphthalene is rich and has been extensively explored, leading to its use as a scaffold in various applications, from the synthesis of dyes and pigments to the development of advanced materials and pharmaceuticals. alfa-chemistry.comnumberanalytics.com 2-Bromo-6-(methoxymethoxy)naphthalene is a specific derivative that builds upon this foundational chemistry, offering tailored reactivity for complex synthetic pathways.
Significance of Bromine and Methoxymethoxy Functional Groups in Organic Synthesis Strategies
The synthetic utility of this compound is largely attributed to its two key functional groups: the bromine atom and the methoxymethoxy (MOM) group.
Bromine: The bromine atom, a halogen, is a highly significant functional group in organic synthesis. Its presence on the naphthalene ring at the 2-position makes the compound an excellent substrate for a variety of cross-coupling reactions. Bromination is a fundamental transformation in organic chemistry, often serving as a gateway to more complex molecular structures. nih.govacs.orgacs.org Organobromine compounds are valuable intermediates because the bromine atom can be readily substituted with other functional groups, such as carbon, nitrogen, or oxygen, through powerful reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. youtube.comresearchgate.net This allows for the construction of intricate molecular frameworks. fiveable.me
Methoxymethoxy (MOM) Group: The methoxymethoxy group (CH₃OCH₂O-) is a widely used protecting group for hydroxyl (-OH) functionalities in organic synthesis. adichemistry.comtotal-synthesis.com Protecting groups are essential tools that temporarily block a reactive site in a molecule, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. total-synthesis.com The MOM group is an acetal (B89532), which is stable under a variety of reaction conditions, including those that are basic, nucleophilic, or involve many oxidizing and reducing agents. adichemistry.comtotal-synthesis.com It is, however, sensitive to acidic conditions, which allows for its selective removal (deprotection) to regenerate the hydroxyl group when needed. adichemistry.comtotal-synthesis.comwikipedia.org In the context of this compound, the MOM group protects a hydroxyl group at the 6-position of the naphthalene core.
Overview of Naphthalene-Based Scaffolds in Advanced Chemical Research
The naphthalene scaffold is a privileged structure in advanced chemical research, particularly in the field of medicinal chemistry. nih.govresearchgate.net Its rigid, planar, and lipophilic nature provides a versatile platform for the design and synthesis of new therapeutic agents. researchgate.net A multitude of naphthalene-containing compounds have been developed and have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.comekb.eg
Several FDA-approved drugs, such as Naproxen (an anti-inflammatory), Nabumetone (an anti-inflammatory), and Bedaquiline (an anti-tuberculosis agent), feature a naphthalene core, highlighting its importance in drug discovery. nih.govnumberanalytics.comekb.eg The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's pharmacological properties. ekb.eg Researchers continue to explore new naphthalene derivatives for their potential applications in treating a wide range of diseases. rasayanjournal.co.inbiointerfaceresearch.com
| Naphthalene-Based Drug | Therapeutic Application |
| Naproxen | Anti-inflammatory nih.govnumberanalytics.com |
| Nabumetone | Anti-inflammatory nih.govnumberanalytics.com |
| Bedaquiline | Anti-tuberculosis nih.govekb.eg |
| Terbinafine | Antifungal nih.govekb.eg |
| Propranolol | Antihypertensive nih.govekb.eg |
| Duloxetine | Antidepressant nih.govekb.eg |
Rationale for Investigating this compound as a Synthetic Intermediate
The investigation of this compound as a synthetic intermediate is driven by its potential to serve as a versatile building block for the synthesis of more complex, high-value molecules. The rationale can be broken down into several key points:
Orthogonal Reactivity: The compound possesses two distinct reactive sites that can be manipulated independently. The bromine atom at the 2-position can undergo cross-coupling reactions without affecting the MOM-protected hydroxyl group at the 6-position. Subsequently, the MOM group can be removed under acidic conditions to reveal the hydroxyl group, which can then be further functionalized. This orthogonality is a powerful strategy in multi-step synthesis.
Access to Disubstituted Naphthalenes: It provides a clear and efficient route to 2,6-disubstituted naphthalene derivatives. This substitution pattern is found in many biologically active compounds and advanced materials.
Precursor to Functionalized Naphthols: The parent compound, 6-bromo-2-naphthol (B32079), is a valuable precursor in its own right. Protecting the hydroxyl group as a MOM ether allows for a wider range of reactions to be performed at the bromine-bearing position that would otherwise be incompatible with a free hydroxyl group. For instance, the related compound 2-Bromo-6-methoxynaphthalene (B28277) is used in the synthesis of Nabumetone. chemicalbook.comsigmaaldrich.com
The strategic placement of a modifiable bromine atom and a protected hydroxyl group on a privileged naphthalene scaffold makes this compound a highly attractive intermediate for chemists engaged in the synthesis of novel organic compounds with potential applications in medicine and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-(methoxymethoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-8-15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYQXFJYHRUYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561042 | |
| Record name | 2-Bromo-6-(methoxymethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111359-62-7 | |
| Record name | 2-Bromo-6-(methoxymethoxy)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111359-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(methoxymethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 6 Methoxymethoxy Naphthalene
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 2-Bromo-6-(methoxymethoxy)naphthalene reveals two primary disconnection pathways. The most logical and convergent approach involves the disconnection of the methoxymethyl (MOM) ether, leading to the precursor 6-bromo-2-naphthol (B32079) . This intermediate can be further disconnected at the carbon-bromine bond, pointing back to the readily available starting material, 2-naphthol (B1666908) . This strategy is advantageous as it allows for the late-stage introduction of the MOM protecting group, a standard and reliable transformation.
An alternative, less common disconnection could involve the cleavage of the carbon-bromine bond first, leading to 6-(methoxymethoxy)naphthalene . Subsequent bromination would then be required. However, this route is often less favored due to potential challenges in controlling the regioselectivity of the bromination on the electron-rich, MOM-protected naphthalene (B1677914) ring. Therefore, the former pathway, proceeding through 6-bromo-2-naphthol, is the more strategically sound and widely adopted approach.
Precursor Identification and Selection Strategies
The selection of appropriate precursors is paramount for an efficient synthesis. Based on the retrosynthetic analysis, the key precursors for this compound are 2-naphthol and 6-bromo-2-naphthol .
2-Naphthol : This commercially available and inexpensive starting material is the logical entry point for the synthesis. Its phenolic hydroxyl group is a key feature, directing the regioselectivity of electrophilic substitution reactions and serving as the site for the eventual introduction of the methoxymethyl ether.
6-Bromo-2-naphthol : This intermediate is central to the primary synthetic route. Its preparation from 2-naphthol is a critical step that requires careful control of reaction conditions to ensure the desired regioselectivity. The presence of both a hydroxyl group and a bromine atom on the naphthalene scaffold makes it a versatile intermediate for further functionalization. pinaunaeditora.com.br
Regioselective Bromination Protocols
The introduction of a bromine atom at the C-6 position of the 2-naphthol skeleton is a crucial transformation that can be achieved through several methodologies.
Electrophilic Aromatic Substitution Approaches for Bromination
Electrophilic aromatic substitution (EAS) is the most common method for the bromination of naphthalene derivatives. The hydroxyl group of 2-naphthol is an activating, ortho-, para-directing group. However, direct bromination of 2-naphthol can lead to a mixture of products, including the 1-bromo and 1,6-dibromo derivatives. wikipedia.orgorgsyn.org To achieve selective bromination at the 6-position, a two-step sequence is often employed, as detailed in Organic Syntheses. This involves the initial formation of 1,6-dibromo-2-naphthol (B94854), followed by a selective reduction (de-bromination) at the more reactive 1-position to yield 6-bromo-2-naphthol. orgsyn.org
More direct methods have also been developed. For instance, the use of specific brominating agents and catalysts can enhance the regioselectivity towards the 6-position. A study on the bromination of 2-naphthol derivatives using a combination of phenyliodine(III) diacetate (PIDA) and aluminum bromide (AlBr₃) in acetonitrile (B52724) has shown high yields for the bromination of 6-bromo-2-naphthol to the corresponding dibromo derivative, indicating the feasibility of controlled bromination. rsc.org
| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Naphthol | Bromine (2 equiv.) | Acetic Acid | Heat, then Sn reduction | 6-Bromo-2-naphthol | 96-100 | orgsyn.org |
| 2-Naphthol | Bromine | Acetic Acid | 40-45 °C | 1,6-Dibromo-2-methoxynaphthalene | - | prepchem.com |
| 6-Bromo-2-naphthol | PIDA/AlBr₃ | MeCN | 23 °C | 1,6-Dibromo-2-naphthol | 96 | rsc.org |
Directed Ortho-Metalation Strategies for Bromine Introduction
Directed ortho-metalation (DoM) offers an alternative, highly regioselective method for the functionalization of aromatic rings. organic-chemistry.orgbaranlab.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄).
For the synthesis of this compound, a DoM strategy could be envisioned starting from a 2-naphthol derivative bearing a suitable DMG. For example, a carbamate (B1207046) group (-OCONR₂) at the 2-position can direct metalation to the 1- and 3-positions. acs.orgnih.gov While this strategy is powerful for introducing substituents at those positions, it is not the most direct route to the 2-bromo isomer starting from a 2-substituted naphthalene. A more plausible, albeit less direct, DoM approach would involve a different substitution pattern and subsequent functional group interconversions.
Catalyst Systems for Selective Bromination of Naphthalene Derivatives
The use of catalysts can significantly influence the regioselectivity and efficiency of bromination reactions on naphthalenes. Solid acid catalysts, such as zeolites and clays, have emerged as environmentally benign and reusable alternatives to traditional Lewis acids. researchgate.netcardiff.ac.uk For instance, the bromination of naphthalene using bromine over montmorillonite (B579905) KSF clay has been shown to produce a mixture of polybrominated naphthalenes, with the product distribution being dependent on the reaction conditions. cardiff.ac.uk Zeolites, with their shape-selective properties, can also be employed to favor the formation of specific isomers. greenchemistry.rugoogle.com
In the context of 2-naphthol derivatives, a PIDA/AlBr₃ system has been reported as an effective catalyst for electrophilic bromination, providing high yields of brominated naphthols under mild conditions. rsc.org
| Catalyst System | Substrate | Brominating Agent | Solvent | Key Feature | Reference |
| Montmorillonite KSF Clay | Naphthalene | Bromine | Dichloromethane (B109758) | Solid acid catalyst | cardiff.ac.uk |
| Zeolite Hβ | Naphthalene | Bromine | Dichloromethane | Shape-selective catalyst | greenchemistry.ru |
| PIDA/AlBr₃ | 2-Naphthol derivatives | PIDA/AlBr₃ | Acetonitrile | Mild and efficient | rsc.org |
Methoxymethoxy (MOM) Ether Formation Techniques
The final step in the synthesis is the protection of the hydroxyl group of 6-bromo-2-naphthol as a methoxymethyl (MOM) ether. This is a common protecting group strategy in organic synthesis due to the stability of MOM ethers under a wide range of conditions, yet they can be readily cleaved under acidic conditions. adichemistry.com
The most common method for the formation of MOM ethers involves the reaction of the alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). adichemistry.com Another effective reagent is dimethoxymethane (B151124) in the presence of a Lewis acid catalyst such as phosphorus pentoxide (P₂O₅). adichemistry.com
| Alcohol | Reagent System | Solvent | Conditions | Product | Reference |
| Generic Alcohol | MOMCl, DIPEA | Dichloromethane | Room Temperature | MOM Ether | adichemistry.com |
| Generic Alcohol | MOMCl, NaH | Tetrahydrofuran | - | MOM Ether | adichemistry.com |
| Generic Alcohol | CH₂(OMe)₂, P₂O₅ | Chloroform | 25 °C | MOM Ether | adichemistry.com |
The selection of the appropriate method will depend on the specific substrate and the presence of other functional groups. For 6-bromo-2-naphthol, the use of MOMCl with a hindered base like DIPEA is a standard and reliable procedure.
Hydroxyl Protection Group Strategies for Naphthols
The synthesis of this compound necessitates the protection of a hydroxyl group on a naphthol precursor, most commonly 6-bromo-2-naphthol. The choice of protecting group is critical to ensure stability during subsequent reaction steps and to allow for selective removal when required. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions, including strongly basic and weakly acidic environments. cem.com
The MOM group is an acetal (B89532), which makes it robust towards many nucleophilic and basic reagents. wikipedia.org This stability is crucial when functionalizing the naphthalene core, for instance, through metal-catalyzed cross-coupling reactions at the bromide position. The introduction of the MOM group onto a naphthol, such as 6-bromo-2-naphthol, transforms the reactive hydroxyl moiety into a less reactive ether, thereby preventing unwanted side reactions.
Optimization of Reaction Conditions for MOM Ether Synthesis
The formation of the methoxymethyl ether of 6-bromo-2-naphthol can be achieved through several methods, with the optimization of reaction conditions being key to maximizing yield and purity.
One common method involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. A typical procedure would involve dissolving 6-bromo-2-naphthol in an aprotic solvent like dichloromethane (DCM), followed by the addition of a hindered amine base such as N,N-diisopropylethylamine (DIPEA). researchgate.netwikipedia.org MOM-Cl is then added, often at a reduced temperature to control the exothermic reaction, and the mixture is allowed to warm to room temperature to proceed to completion. The choice of a hindered base is important to prevent it from competing with the naphthol as a nucleophile.
Alternatively, a stronger base like sodium hydride (NaH) can be used in a solvent such as tetrahydrofuran (THF). In this case, the naphthol is first deprotonated by NaH to form the more nucleophilic naphthoxide, which then reacts with MOM-Cl. This method is often very efficient but requires careful handling of the pyrophoric sodium hydride.
Another approach utilizes dimethoxymethane (DMM) as the MOM source, typically with an acid catalyst. researchgate.net This method represents an acetal exchange reaction. For instance, reacting 6-bromo-2-naphthol with an excess of DMM in the presence of a catalytic amount of a Lewis acid like zirconium(IV) chloride under solvent-free conditions has been reported for the protection of alcohols. researchgate.net
The optimization of these conditions involves screening different bases, solvents, reaction temperatures, and stoichiometry to achieve the highest possible yield of this compound while minimizing the formation of byproducts.
Comparison of MOM Ether Formation Methodologies
Different methodologies for the formation of MOM ethers on naphthols each present distinct advantages and disadvantages. The selection of a particular method often depends on the substrate's sensitivity, the desired scale of the reaction, and safety considerations.
| Methodology | Reagents | Typical Solvents | Advantages | Disadvantages |
| MOM-Cl with Hindered Base | MOM-Cl, DIPEA | Dichloromethane (DCM) | Mild conditions, good for base-sensitive substrates. | MOM-Cl is a known carcinogen and requires careful handling. |
| MOM-Cl with Strong Base | MOM-Cl, NaH | Tetrahydrofuran (THF) | High reactivity and often high yields. | Requires anhydrous conditions and careful handling of NaH. |
| Dimethoxymethane (DMM) with Acid Catalyst | DMM, Lewis Acid (e.g., ZrCl4) | Solvent-free or various | Avoids the use of carcinogenic MOM-Cl. | May require an excess of DMM; the acidic conditions might not be suitable for all substrates. researchgate.netresearchgate.net |
| Methoxymethyl Acetate (B1210297) with Lewis Acid | Methoxymethyl acetate, ZnCl2 etherate | Dichloromethane (DCM) | Mild conditions, avoids MOM-Cl. | May require a large excess of the protecting agent. |
For the synthesis of this compound, the choice between these methods would likely be guided by the need to avoid strongly acidic or basic conditions that could potentially affect the bromo-substituted naphthalene ring. The use of MOM-Cl with a hindered base like DIPEA is a common and generally effective method. researchgate.netwikipedia.org
Convergent and Linear Synthesis Pathway Design
The synthesis of this compound is typically approached through a linear synthesis pathway. This involves a sequential modification of a starting material. The most logical linear sequence starts with a commercially available naphthol derivative.
A plausible and widely practiced linear synthesis would be:
Bromination of 2-naphthol: 2-Naphthol is first brominated to introduce the bromine atom onto the naphthalene ring system. A common method involves reacting 2-naphthol with bromine in a solvent like acetic acid, which initially produces 1,6-dibromo-2-naphthol. google.comorgsyn.org
Reductive debromination: The resulting 1,6-dibromo-2-naphthol is then selectively reduced to remove the more reactive bromine atom at the 1-position, yielding 6-bromo-2-naphthol. This can be achieved using reagents like tin in hydrochloric acid and ethanol.
MOM Protection: The final step is the protection of the hydroxyl group of 6-bromo-2-naphthol as a methoxymethyl ether to give the target compound, this compound.
A convergent synthesis approach, where different fragments of the molecule are synthesized separately and then combined, is less common for a relatively small molecule like this compound. However, one could envision a convergent route where a pre-functionalized bromo-aromatic piece is coupled with a methoxymethoxy-containing fragment, though this would likely be a more complex and less efficient strategy than the linear approach.
Process Chemistry Considerations for Scalable Synthesis
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several important considerations.
Reagent Selection and Cost: For large-scale production, the cost and availability of starting materials and reagents are paramount. While methods using expensive or highly hazardous reagents might be feasible in a lab, they are often avoided in process chemistry. For instance, the high toxicity and carcinogenic nature of MOM-Cl would necessitate stringent safety protocols and might favor alternative, safer methoxymethylating agents like dimethoxymethane. researchgate.net
Reaction Conditions: The reaction conditions must be amenable to large-scale reactors. This includes managing exotherms, ensuring efficient mixing, and using solvents that are easily handled and recycled. For example, the bromination step can be highly exothermic and requires careful temperature control.
Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and easier to implement than chromatography. The synthesis of the related 2-bromo-6-methoxynaphthalene (B28277) often involves crystallization for purification. google.comgoogle.com
Waste Management: The environmental impact of the process is a significant concern. The generation of large volumes of waste, particularly from solvents and byproducts, needs to be minimized.
Sustainable and Green Chemistry Approaches in Synthetic Design
Incorporating green chemistry principles into the synthesis of this compound can lead to more environmentally friendly and economically viable processes.
Use of Safer Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous substances. As mentioned, replacing the carcinogenic MOM-Cl with a less toxic alternative like dimethoxymethane would be a significant green improvement. researchgate.net Similarly, exploring the use of greener solvents that are less toxic and more easily recyclable is important.
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. In the MOM protection step using DMM, a catalytic amount of a Lewis acid is employed. researchgate.net Further research could focus on developing highly efficient and recyclable catalysts for both the bromination and protection steps. For instance, the use of solid acid catalysts for deprotection of MOM ethers has been explored, which can be easily recovered and reused. nih.gov
Energy Efficiency: Reactions that can be run at ambient temperature and pressure are more energy-efficient. Microwave-assisted synthesis can sometimes offer faster reaction times and improved yields, potentially reducing energy consumption. cem.com
Avoiding Protecting Groups: A more advanced green chemistry strategy involves designing a synthesis that avoids the need for protecting groups altogether. rsc.org This would require developing a method to selectively functionalize the naphthalene ring in the presence of a free hydroxyl group, which can be challenging but would significantly improve the efficiency and reduce waste.
By carefully considering these factors, the synthesis of this compound can be designed to be not only efficient and high-yielding but also more sustainable and environmentally responsible.
Reactivity and Reaction Pathways of 2 Bromo 6 Methoxymethoxy Naphthalene
Reactivity of the Bromine Moiety
The bromine atom attached to the naphthalene (B1677914) core in 2-Bromo-6-(methoxymethoxy)naphthalene is the primary site of its chemical reactivity. This C(sp²)-Br bond can be cleaved through several distinct mechanisms, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. These transformations can be broadly categorized into nucleophilic aromatic substitution, organometallic transformations, and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. The mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate.
In the case of this compound, the naphthalene ring is substituted with a methoxymethoxy group (-OCH₂OCH₃), which is an electron-donating group (EDG). This group increases the electron density on the aromatic ring system, thereby deactivating it towards attack by nucleophiles. Consequently, standard SNAr reactions at the bromine-substituted carbon are electronically disfavored and generally not a viable reaction pathway for this compound under typical conditions.
Organometallic Transformations via Halogen-Metal Exchange
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This process is particularly efficient for aryl bromides and provides a powerful route to generating highly reactive carbon nucleophiles.
The reaction of this compound with magnesium metal turnings in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether leads to the formation of the corresponding Grignard reagent, (6-(methoxymethoxy)naphthalen-2-yl)magnesium bromide. This transformation converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon center.
The resulting organomagnesium reagent is a potent nucleophile and a strong base. It readily reacts with a wide range of electrophiles to form new carbon-carbon bonds. The utility of this transformation is highlighted by its applicability in reactions that would be otherwise difficult to achieve. For instance, mechanochemical ball-milling techniques have been developed for the synthesis of organomagnesium nucleophiles, which can then be used in subsequent reactions like Kumada-Tamao-Corriu couplings. nih.gov
Table 1: Representative Reactions of (6-(methoxymethoxy)naphthalen-2-yl)magnesium bromide
| Electrophile | Reagent | Product Class |
|---|---|---|
| Aldehyde (e.g., Formaldehyde) | R-CHO | Secondary Alcohol |
| Ketone (e.g., Acetone) | R₂C=O | Tertiary Alcohol |
| Ester (e.g., Ethyl acetate) | R-COOR' | Tertiary Alcohol (after double addition) |
| Nitrile (e.g., Acetonitrile) | R-CN | Ketone (after hydrolysis) |
| Carbon Dioxide | CO₂ | Carboxylic Acid (after acidification) |
An alternative and often more rapid method for generating an organometallic species from this compound is through halogen-lithium exchange. wikipedia.org This reaction is typically performed at low temperatures (e.g., -78 °C) by treating the aryl bromide with a strong organolithium base, most commonly n-butyllithium (n-BuLi). The exchange is generally faster and more efficient than the direct insertion of lithium metal. wikipedia.org
The rate and selectivity of halogen-lithium exchange can be influenced by other substituents on the aromatic ring. uni-regensburg.deresearchgate.net The resulting (6-(methoxymethoxy)naphthalen-2-yl)lithium is a highly reactive species, serving as a powerful nucleophile in various synthetic applications. Its reactivity mirrors that of the Grignard reagent but can sometimes offer different selectivity or higher reactivity, allowing for reactions with less reactive electrophiles.
Table 2: Selected Applications of (6-(methoxymethoxy)naphthalen-2-yl)lithium
| Reagent Class | Example Reagent | Product Type |
|---|---|---|
| Aldehydes/Ketones | Cyclohexanone | Tertiary Alcohol |
| Amides | N,N-Dimethylformamide (DMF) | Aldehyde |
| Boronic Esters | Triisopropyl borate | Boronic Acid/Ester |
| Silyl Halides | Trimethylsilyl chloride | Aryl Silane |
| Stannyl Halides | Tributyltin chloride | Aryl Stannane |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent one of the most significant advancements in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. Aryl bromides are excellent substrates for these transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.gov This reaction is widely used in both academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of organoboron reagents. nih.govacs.org
In a typical Suzuki-Miyaura reaction, this compound can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. mdpi.com This methodology has been successfully applied to bromo-naphthalene scaffolds to synthesize diverse chemical libraries for applications such as drug discovery. nih.gov
The general catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.
Table 3: Examples of Suzuki-Miyaura Coupling with this compound
| Boronic Acid/Ester Partner | Catalyst/Ligand | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenyl-6-(methoxymethoxy)naphthalene |
| 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-(4-Methylphenyl)-6-(methoxymethoxy)naphthalene |
| Pyridine-3-boronic acid | CataXCium A Pd G3 | K₃PO₄ | 2-(Pyridin-3-yl)-6-(methoxymethoxy)naphthalene |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-(4-Methoxyphenyl)-6-(methoxymethoxy)naphthalene |
| Cyclopropylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-Cyclopropyl-6-(methoxymethoxy)naphthalene |
Sonogashira Coupling Applications with Alkynes
The Sonogashira coupling is a powerful and widely employed method for the formation of a C(sp²)–C(sp) bond, typically involving the reaction of an aryl halide with a terminal alkyne. This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This compound is an excellent substrate for such transformations, allowing for the introduction of various acetylenic moieties at the 2-position of the naphthalene ring.
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) salt, and amine base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Detailed research findings on analogous aryl bromides demonstrate that these reactions are high-yielding and tolerant of a wide range of functional groups. researchgate.netresearchgate.netnih.gov For instance, the coupling of various aryl bromides with phenylacetylene (B144264) proceeds efficiently under standard Sonogashira conditions. researchgate.net The choice of palladium source, ligand, and base can be tailored to optimize the reaction for specific substrates. While specific literature on this compound is not abundant, the reactivity is expected to be similar to other bromo-naphthalene derivatives.
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 60 | researchgate.net |
| 4-Bromobenzonitrile | Phenylacetylene | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 100 | 92 | nih.gov |
| 2-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 93 | nih.govd-nb.info |
Heck Reaction for Olefin Functionalization
The Heck reaction provides a means to form a new carbon-carbon bond by coupling an aryl halide with an alkene. nih.gov This palladium-catalyzed reaction is a cornerstone of organic synthesis for the construction of substituted olefins. This compound can be effectively coupled with a variety of alkenes, such as styrene (B11656) or acrylates, to introduce a vinyl or substituted vinyl group at the 2-position of the naphthalene ring.
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by the base.
The regioselectivity of the alkene insertion and the geometry of the resulting double bond are key considerations in the Heck reaction. In many cases, the reaction proceeds with high stereoselectivity to afford the E-isomer of the product. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can significantly influence the efficiency and outcome of the reaction.
Table 2: Illustrative Heck Reaction Conditions with Aryl Bromides
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | tert-Butyl acrylate | Pd(II)-precatalyst 7 | iPr₂NH | Water (µw) | - | 100 | wikipedia.org |
| 2-Bromonaphthalene | Ethyl but-2-enoate | Pd EnCat®40 | AcONa | Ethanol (µw) | 140 | 50 | researchgate.net |
Negishi and Stille Coupling Variations
Beyond the Sonogashira and Heck reactions, this compound is also a suitable substrate for other important palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings. These reactions offer alternative and often complementary routes to biaryl compounds and other functionalized derivatives.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. nih.govnih.gov This reaction is known for its high functional group tolerance and the relatively mild conditions required. For this compound, this would typically involve reaction with an organozinc chloride or bromide (e.g., PhZnCl), which can be prepared from the corresponding organolithium or Grignard reagent.
The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide. snnu.edu.cnnih.gov The reaction is catalyzed by palladium and is valued for its tolerance of a wide array of functional groups, as organostannanes are generally stable to air and moisture. snnu.edu.cn A potential drawback is the toxicity of the tin compounds. nih.gov The coupling of this compound with an organostannane like tributyl(phenyl)stannane would yield the corresponding 2-phenylnaphthalene (B165426) derivative.
Table 3: General Conditions for Negishi and Stille Couplings of Aryl Bromides
| Coupling Type | Aryl Bromide | Organometallic Reagent | Catalyst System | Solvent | Temp. | Reference |
|---|---|---|---|---|---|---|
| Negishi | Bromoarenes | R-ZnX | Pd(dppe)Cl₂ or Pd(dppf)Cl₂ | 1,4-Dioxane | Reflux | nih.gov |
| Negishi | 3-Bromo-1,2-azaborine | n-Propylzinc bromide | Pd₂(dba)₃ / SPhos | THF | rt | nih.gov |
| Stille | Aryl Bromides | R-SnBu₃ | Pd(OAc)₂ / Dabco | DMF | 100°C | nih.gov |
Direct C-H Activation and Functionalization Mediated by the Bromine Group
While the bromine atom in this compound is primarily utilized in cross-coupling reactions, its presence on the naphthalene ring can also influence other types of functionalization, including C-H activation reactions. In the context of modern synthetic chemistry, C-H activation typically refers to the direct functionalization of a C-H bond, often catalyzed by a transition metal. nih.govresearchgate.net
The electronic effect of the bromine atom at the 2-position can influence the reactivity of the C-H bonds throughout the naphthalene system. More directly, the bromine can be converted into a directing group. For instance, conversion of the bromo-naphthalene to a naphthalene-sulfonamide allows for palladium-catalyzed C-H functionalization. rsc.org
Furthermore, classical approaches that can be considered as a form of C-H functionalization mediated by the bromo group include lithium-halogen exchange to form an organolithium species, which can then react with an electrophile. This two-step sequence effectively results in the functionalization of the carbon that was previously bonded to bromine.
More advanced strategies involve the use of palladium catalysts to achieve C-H activation at positions ortho to a directing group. acs.org While the MOM ether itself is not a strong directing group for C-H activation, the development of new catalytic systems continues to expand the scope of these reactions.
Reactivity and Stability of the Methoxymethoxy Ether
The methoxymethoxy (MOM) group is a popular choice for protecting hydroxyl functions due to its general stability under a range of reaction conditions. researchgate.net
Stability Under Acidic and Basic Reaction Conditions
MOM ethers are generally stable to a variety of non-acidic reagents, including strong bases, organometallic reagents, and many oxidizing and reducing agents. This stability makes the MOM group compatible with the conditions of many of the palladium-catalyzed cross-coupling reactions discussed above, which often employ amine or carbonate bases.
However, MOM ethers are susceptible to cleavage under acidic conditions. researchgate.net They are readily cleaved by aqueous mineral acids (e.g., HCl) and Lewis acids (e.g., BBr₃). The stability of the MOM group is pH-dependent, with increased lability at lower pH. nih.gov This differential stability is the basis for its use as a protecting group, as it can be retained during reactions performed under neutral or basic conditions and then selectively removed when desired.
Derivatization and Functionalization Strategies Involving 2 Bromo 6 Methoxymethoxy Naphthalene
Synthesis of Diverse Substituted Naphthalene (B1677914) Derivatives
The bromine atom at the 2-position of 2-bromo-6-(methoxymethoxy)naphthalene is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the naphthalene core.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromo-naphthalene with an organoboron reagent, typically a boronic acid or ester. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position of the naphthalene ring. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govwisc.edunih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields and turnover numbers. rsc.org
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-naphthalene and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. wisc.edu This method provides a straightforward route to 2-alkynylnaphthalene derivatives, which are valuable intermediates for further transformations.
Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of carbon-nitrogen bonds, providing access to arylamines. The bromo-naphthalene can be coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base. nih.gov This reaction is instrumental in the synthesis of naphthalene derivatives bearing nitrogen-containing functional groups.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Substituted Naphthalene Derivatives
| Coupling Reaction | Reagents & Conditions | Product Type |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base, solvent, heat. nih.govwisc.edunih.gov | Aryl-substituted naphthalene |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base, solvent. wisc.edu | Alkynyl-substituted naphthalene |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base, solvent, heat. nih.gov | Amino-substituted naphthalene |
Construction of Fused Polycyclic Aromatic Systems
The naphthalene scaffold of this compound can serve as a foundation for the construction of larger, fused polycyclic aromatic hydrocarbons (PAHs). These extended π-systems often exhibit interesting photophysical and electronic properties.
Benzannulation Reactions: Benzannulation strategies can be employed to build additional aromatic rings onto the naphthalene core. For instance, silyl-protected acetylenes can react to yield 2-naphthylsilanes, which are useful building blocks for iterative benzannulation to access sterically crowded substrates.
Intramolecular Cyclization: Appropriately substituted naphthalene derivatives can undergo intramolecular cyclization to form fused ring systems. For example, a 1-acyl-8-pyrrolylnaphthalene derivative has been shown to undergo acid-catalyzed intramolecular cyclization to yield a fused, planar derivative. mdpi.com
Electrophilic Cyclization: The electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl), iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr) provides a mild and regioselective method for preparing a wide variety of substituted naphthalenes. acs.org This methodology can be extended to the synthesis of fused systems like carbazoles and dibenzothiophenes. acs.org
Table 2: Methods for Constructing Fused Polycyclic Aromatic Systems from Naphthalene Derivatives
| Fusion Method | Key Reagents/Reaction | Type of Fused System |
|---|---|---|
| Benzannulation | Silyl protected acetylenes. | Polycyclic aromatic hydrocarbons |
| Intramolecular Cyclization | Acid catalysis (TsOH). mdpi.com | Pyrrolyl-fused naphthalenes |
| Electrophilic Cyclization | ICl, I₂, Br₂, NBS, PhSeBr. acs.org | Polycyclic aromatic hydrocarbons, carbazoles, dibenzothiophenes |
Incorporation into Spiro- and Bridged Ring Architectures
The naphthalene unit can be incorporated into more complex three-dimensional structures such as spiro- and bridged ring systems. These architectures are of significant interest in medicinal chemistry and materials science.
Spiro Compounds: Spirocyclic compounds containing a naphthalene moiety can be synthesized through various strategies. One approach involves an oxidative amination reaction. For example, naphthalene-substituted triazole spirodienones have been prepared using phenyliodine(II) diacetate (PhI(OAc)₂) as an oxidant and copper(II) trifluoromethanesulfonate (B1224126) (Cu(CF₃SO₃)₂) as a catalyst. nih.gov Another route involves the rearrangement of spiro[naphthalene-1,3′-thiophene] derivatives. researchgate.net
Bridged Ring Systems: The construction of bridged ring systems fused to a naphthalene core can be achieved through cascade transformations. An unexpected cascade transformation of aminonaphthoquinones into bridged-ring-fused naphthalenone derivatives has been reported, initiated by a catalytic amount of zinc trifluoromethanesulfonate (Zn(OTf)₂). researchgate.netnih.govresearchgate.net This process involves the cleavage of two bonds and the formation of three new bonds in a single operation. researchgate.netnih.govresearchgate.net Additionally, naphthalene-bridged porphyrin dimers have been synthesized, demonstrating the versatility of the naphthalene scaffold in constructing complex bridged architectures. acs.org
Table 3: Synthesis of Spiro- and Bridged Ring Architectures from Naphthalene Derivatives
| Architecture Type | Synthetic Strategy | Key Reagents/Conditions | Resulting Structure |
|---|---|---|---|
| Spiro | Oxidative amination. nih.gov | PhI(OAc)₂, Cu(CF₃SO₃)₂ | Naphthalene-substituted triazole spirodienones |
| Bridged | Cascade transformation. researchgate.netnih.govresearchgate.net | Zn(OTf)₂ | Bridged-ring-fused naphthalenones |
| Bridged | Dimerization. acs.org | Not specified in abstract | Naphthalene-bridged porphyrin dimers |
Generation of Naphthalene-Fused Heterocyclic Compounds
Fusing heterocyclic rings to the naphthalene framework is a common strategy to create novel compounds with diverse biological activities and material properties.
Tandem Reactions: Novel naphthalene hybrids with various heterocyclic scaffolds such as nicotinonitrile, pyran, pyranopyrazole, pyrazole, pyrazolopyridine, and azepine have been synthesized through tandem reactions of 3-formyl-4H-benzo[h]chromen-4-one with different nucleophilic reagents. rsc.org
Cyclization and Cross-Coupling: The synthesis of naphthalene-based push-pull molecules with a heteroaromatic electron acceptor has been achieved by formally replacing the acceptor group with an aromatic five- or six-membered heterocycle. nih.gov The heterocyclic moiety was fused to the central naphthalene ring through either classical ring closure reactions or modern transition metal-catalyzed coupling reactions. nih.gov
Rearrangement Reactions: The rearrangement of spiro[naphthalene-1,3′-thiophene] derivatives upon treatment with hydrochloric acid in boiling methanol (B129727) leads to the formation of pyrrole-containing compounds. researchgate.net This reaction involves the transformation of the 2-aryliminothiophene ring to a pyrrole (B145914) and an opening of the alicyclic ring. researchgate.net
Table 4: Synthesis of Naphthalene-Fused Heterocyclic Compounds
| Heterocycle Type | Synthetic Approach | Key Reagents/Conditions | Product |
|---|---|---|---|
| Various (nicotinonitrile, pyran, pyrazole, etc.) | Tandem reactions. rsc.org | 3-formyl-4H-benzo[h]chromen-4-one, various nucleophiles | Naphthalene-heterocycle hybrids |
| Five- or six-membered heterocycles | Classical ring closure or transition metal-catalyzed coupling. nih.gov | 1,3-diketo side-chain, 2- or 3-atom synthons or Pd/Cu catalysts | Heteroaryl-annulated naphthalenes |
| Pyrroles | Rearrangement of spiro[naphthalene-1,3′-thiophene] derivatives. researchgate.net | HCl, methanol, heat | 2-(1,3-diaryl-2-oxo-5-thioxopyrrol-4-yl)benzenepropanoic acid methyl esters |
Stereoselective Transformations Utilizing the Naphthalene Scaffold
The naphthalene scaffold can be utilized in stereoselective transformations, either as a chiral substrate or as part of a chiral ligand or catalyst, to control the three-dimensional arrangement of atoms in a molecule.
Atroposelective Synthesis: The restricted rotation around the C-C single bond connecting two naphthalene rings, or a naphthalene and another aryl ring, can lead to atropisomerism, a form of axial chirality. The atroposelective synthesis of quinoline-naphthalene atropisomers has been achieved through a central-to-axial chirality conversion strategy, which involves a chiral phosphoric acid-catalyzed Povarov reaction followed by an oxidation step. researchgate.net Similarly, a gold-catalyzed intramolecular hydroarylation has been used for the highly atroposelective synthesis of 1,1′-binaphthalene-2,3′-diols. nih.gov
Enantioselective Synthesis: The enantioselective synthesis of triaxially chiral polysubstituted naphthalene derivatives has been developed using a Ni(II)-catalyzed Diels-Alder reaction followed by a dehydrative aromatization. chemistryviews.org This method allows for the creation of three stereogenic axes on a single benzene (B151609) ring. chemistryviews.org Furthermore, an oxygen-triggered oxidative kinetic resolution catalyzed by bioinspired peptide-phosphonium salts has been reported for the asymmetric synthesis of axially chiral biphenols. acs.org
Asymmetric Tandem Addition: Chiral auxiliaries attached to the naphthalene ring can direct the stereochemical outcome of reactions. For example, asymmetric tandem additions to chiral 1- and 2-substituted naphthalenes have been developed. acs.org
Table 5: Stereoselective Transformations Involving the Naphthalene Scaffold
| Transformation | Chiral Control Method | Key Features | Product Type |
|---|---|---|---|
| Atroposelective synthesis of binaphthyls | Central-to-axial chirality conversion. researchgate.net | Chiral phosphoric acid-catalyzed Povarov reaction followed by oxidation | Quinoline-naphthalene atropisomers |
| Enantioselective synthesis of tri-axis naphthalenes | Ni(II)-catalyzed Diels-Alder reaction. chemistryviews.org | Formation of three stereogenic axes on one benzene ring | Triaxially chiral polysubstituted naphthalenes |
| Asymmetric synthesis of binaphthols | Oxygen-triggered kinetic resolution. acs.org | Bioinspired peptide-phosphonium salt catalysis | Axially chiral biphenols |
| Atroposelective synthesis of 1,1′-binaphthalene-2,3′-diols | Gold-catalyzed intramolecular hydroarylation. nih.gov | TADDOL-derived α-cationic phosphonites as ligands | Axially chiral binaphthols |
| Asymmetric tandem addition | Chiral auxiliary. acs.org | Diastereoselective addition to chiral naphthalenes | Dihydronaphthalenes |
Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to molecular complexity. The bromo-naphthalene moiety of this compound can be a valuable component in such reactions.
Ruthenium-Catalyzed Three-Component Reaction: A versatile three-component protocol for the modular synthesis of multifunctional naphthalenes from simple naphthalenes, olefins, and alkyl bromides has been developed via a P(III)-assisted ruthenium-catalyzed remote C–H functionalization. rsc.org This demonstrates the potential for incorporating the naphthalene core into complex structures through MCRs. rsc.org
Palladium-Catalyzed MCRs: A wide range of palladium-catalyzed MCRs have been developed for the synthesis of acyclic, carbocyclic, and heterocyclic compounds. rsc.orgnih.gov Given the reactivity of the bromo group in this compound towards palladium catalysis, it is a suitable candidate for participation in such reactions.
Other MCRs: General MCRs involving aryl bromides have been reported. For instance, a copper-catalyzed three-component reaction of aryldiazonium salts, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and alkyl bromides provides aryl alkyl thioethers. organic-chemistry.org Another example is a three-component coupling of alkyl bromides, amines, and aldehydes using zinc dust to generate α-branched amines. beilstein-journals.org
Table 6: Multi-Component Reactions (MCRs) Involving Naphthalene Derivatives
| MCR Type | Key Components | Catalyst/Conditions | Product Class |
|---|---|---|---|
| Three-component tandem remote C–H functionalization | Naphthalenes, olefins, alkyl bromides. rsc.org | Ruthenium catalyst, P(III) ligand | Multifunctional naphthalenes |
| General three-component reaction | Aryldiazonium salts, DABSO, alkyl bromides. organic-chemistry.org | Copper catalyst, zinc, TBAB, acetonitrile (B52724), heat | Aryl alkyl thioethers |
| Three-component coupling | Alkyl bromides, amines, aldehydes. beilstein-journals.org | Zinc dust, LiCl, THF or 2-MeTHF, heat | α-branched amines |
| Palladium-catalyzed MCRs | Various (aryl halides, CO, amines, alkynes, etc.). rsc.orgnih.gov | Palladium catalysts | Acyclic, carbocyclic, and heterocyclic compounds |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block for Complex Natural Products Synthesis
The synthesis of complex natural products is a cornerstone of organic chemistry, often requiring intricate strategies to construct elaborate molecular architectures. Naphthalene (B1677914) derivatives are integral components of many naturally occurring compounds with significant biological activities. chemistryviews.org While direct literature citing the use of 2-Bromo-6-(methoxymethoxy)naphthalene in the total synthesis of a specific natural product is scarce, its structural motifs suggest its high potential as a key building block.
The methoxymethoxy (MOM) ether serves as a robust protecting group for the hydroxyl function, which is stable under a variety of reaction conditions, yet can be selectively removed when needed. organic-chemistry.org This allows for the unmasking of the hydroxyl group at a later synthetic stage to introduce further complexity. The bromine atom at the 2-position is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. nih.govresearchgate.net
| Compound | CAS Number | Molecular Formula | Key Synthetic Feature |
| This compound | 111359-62-7 | C₁₂H₁₁BrO₂ | Protected hydroxyl and reactive bromo group |
| 1-Bromonaphthalen-2-ol | 3401-47-6 | C₁₀H₇BrO | Precursor for functionalized naphthalenes |
| Musizin | 520-44-5 | C₁₃H₁₂O₃ | Naphthalene-based natural product |
| Dehydrocacalohastine | 24386-82-9 | C₁₅H₁₆O | Naphthalene-based natural product |
Precursor for Organic Electronic and Optoelectronic Materials
The naphthalene scaffold is a prominent building block for organic electronic and optoelectronic materials due to its inherent aromaticity and charge-transporting capabilities. mdpi.comnih.gov Functionalized naphthalenes are utilized in the development of components for a range of devices.
Naphthalene-based polymers and small molecules are frequently employed as blue-light-emitting materials in OLEDs. mdpi.comgoogle.com The development of efficient and stable blue emitters remains a significant challenge in OLED technology. The 2,6-disubstituted naphthalene core is a particularly interesting motif, as the introduction of electron-donating and electron-accepting groups at these positions can lead to materials with high fluorescence quantum yields through an intramolecular charge transfer (ICT) mechanism. researchgate.net
This compound can serve as a precursor to such materials. The bromo group can be readily converted into various electron-donating or electron-accepting moieties through cross-coupling reactions. The MOM-protected hydroxyl group, upon deprotection, can be further functionalized, for example, by etherification to attach solubilizing alkyl chains or other functional groups that can fine-tune the material's electronic properties and solid-state packing. The synthesis of copolymers based on 1,4-naphthalene has been shown to produce promising blue-emitting materials for OLEDs. mdpi.com A similar strategy employing 2,6-disubstituted naphthalene derivatives, accessible from this compound, could lead to novel OLED materials.
| Material Type | Key Naphthalene Precursor | Device Application | Relevant Property |
| Blue-emitting polymers | 1,4-Dibromonaphthalene | OLEDs | Blue light emission |
| Naphthalene-based copolymers | 2,6-Dibromonaphthalene | OLEDs | Intramolecular Charge Transfer |
In the field of organic photovoltaics, naphthalene diimides (NDIs) have been extensively investigated as electron-acceptor materials. researchgate.net While this compound is not a direct precursor to NDIs, the underlying naphthalene core is fundamental. The synthesis of novel acceptor molecules often involves the functionalization of a core aromatic structure. The principles used in the design of naphthalene-based OPV materials, such as tuning the frontier molecular orbital energy levels through substitution, are applicable.
The development of non-fullerene acceptors is a major focus in OPV research. Push-pull type molecules, featuring an electron-donating unit and an electron-accepting unit connected by a π-bridge, are a prominent class of non-fullerene acceptors. The 2,6-disubstituted naphthalene scaffold is an ideal π-bridge. This compound could be envisioned as a starting material to construct such architectures. The bromo and protected hydroxyl groups offer orthogonal handles for the sequential introduction of donor and acceptor moieties.
Naphthalene and its derivatives are also used in the fabrication of active layers for organic field-effect transistors (OFETs). nih.gov The performance of OFETs is highly dependent on the molecular ordering and charge-carrier mobility of the organic semiconductor. Naphthalene-based materials can exhibit good p-type, n-type, or ambipolar charge transport characteristics depending on their substitution pattern. nih.gov
For instance, a series of naphthalene derivatives connected through different linker units have been synthesized and shown to have high charge carrier mobilities. nih.gov The synthesis of these materials often relies on the cross-coupling of brominated naphthalene precursors. This compound could be a valuable starting point for creating new OFET materials. The bromo group allows for the introduction of various π-conjugated systems to extend the conjugation length, while the hydroxyl group (after deprotection) can be used to attach solubilizing groups to improve processability or to introduce functionalities that can influence the material's packing in the solid state.
| Device | Material Class | Potential Precursor | Key Feature |
| OFET | Naphthalene derivatives | 2,6-Dibromonaphthalene | High charge carrier mobility |
| OFET | Thiophene-fused NDIs | Naphthalene diimide | n-type semiconductor |
Synthesis of Fluorescent Probes and Chemosensors
Naphthalene-based fluorophores are widely used in the design of fluorescent probes and chemosensors for the detection of various analytes, including metal ions and small molecules. researchgate.netrsc.orgnih.gov The fluorescence properties of the naphthalene scaffold are highly sensitive to the nature and position of substituents. researchgate.net The introduction of a receptor unit onto the naphthalene fluorophore allows for selective binding to a target analyte, which in turn modulates the fluorescence output, leading to a "turn-on" or "turn-off" response. nih.govnih.gov
Schiff bases derived from hydroxyl-substituted naphthaldehydes are a common design for fluorescent chemosensors. rsc.orgnih.gov this compound can be readily converted into the key intermediate, 6-hydroxy-2-naphthaldehyde (B1303687). This can be achieved by first converting the bromo group to a formyl group (e.g., via a Grignard reaction followed by formylation) and then deprotecting the MOM ether. The resulting 6-hydroxy-2-naphthaldehyde can then be condensed with various amines to generate a library of Schiff base ligands for screening as chemosensors for different analytes. The naphthalene core provides the necessary photophysical properties, while the appended receptor dictates the selectivity. For example, naphthalene-based probes have been successfully developed for the detection of Al³⁺, Zn²⁺, and hydrazine. nih.govrawdatalibrary.netresearchgate.net
| Probe Type | Target Analyte | Key Naphthalene Intermediate | Sensing Mechanism |
| Schiff base | Zn²⁺ | 2-Hydroxy-1-naphthaldehyde | Chelation-enhanced fluorescence |
| Schiff base | Al³⁺ | Naphthalene derivative | "Turn-on" fluorescence |
| Hydrazone | PO₄³⁻ | 2-Naphthol (B1666908) derivative | "Turn-on" fluorescence figshare.com |
| Vinyl-pyridinium | Mitochondrial pH | 6-Hydroxy-2-naphthaldehyde | pH-dependent fluorescence rsc.org |
Development of Naphthalene-Derived Ligands for Homogeneous and Heterogeneous Catalysis
The development of novel ligands is crucial for advancing the field of catalysis. The naphthalene backbone can be used to construct rigid and sterically defined ligands for transition metal catalysts. researchgate.net These ligands can influence the activity, selectivity, and stability of the catalyst.
This compound provides a platform for the synthesis of a variety of naphthalene-derived ligands. The bromine atom can be substituted with phosphine (B1218219) groups, which are widely used in catalysis, through reactions such as the Hirao cross-coupling or by reaction with secondary phosphines under palladium catalysis. Deprotection of the MOM group would yield a hydroxyl-functionalized phosphine ligand. The hydroxyl group can be used to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse, which is a key principle of green chemistry. Alternatively, the hydroxyl group could act as a hemilabile coordinating group, potentially influencing the catalytic cycle. Naphthalene-based polymers have also been used as supports for palladium catalysts in Suzuki cross-coupling reactions, demonstrating high efficiency and selectivity. nih.gov
| Ligand/Catalyst Type | Catalytic Application | Key Synthetic Strategy | Potential Advantage |
| Phosphine ligands | Cross-coupling reactions | Substitution of bromo group | Rigid ligand backbone |
| Polymer-supported catalysts | Suzuki cross-coupling | Functionalization of naphthalene polymer | Catalyst recyclability |
| Naphthalene sulfonamides | CCR8 Antagonists | Palladium-catalyzed cross-coupling | Bio-catalysis/medicinal chemistry nih.gov |
Application in Polymer Chemistry for Advanced Macromolecular Architectures
While direct polymerization of "this compound" is not extensively documented in dedicated studies, its structure is highly amenable to the synthesis of advanced macromolecular architectures through various modern polymerization techniques. The bifunctional nature of the molecule—a reactive bromo-substituent and a latent hydroxyl group—positions it as a versatile monomer for creating functional polymers with potential applications in electronics, sensing, and high-performance materials.
The bromine atom on the naphthalene ring serves as a reactive handle for cross-coupling reactions, which are powerful tools for polymer synthesis. For instance, it can readily participate in Suzuki, Stille, or Sonogashira coupling reactions. These reactions would allow for the formation of conjugated polymers where the naphthalene unit is incorporated into the polymer backbone. The rigid and planar nature of the naphthalene core can enhance the thermal stability and charge-transport properties of the resulting polymers, making them suitable for organic electronics.
The methoxymethoxy (MOM) ether acts as a protecting group for the hydroxyl functionality. This protecting group is stable under many polymerization conditions but can be cleaved under mildly acidic conditions. wikipedia.orgresearchgate.netorganic-chemistry.org This feature allows for post-polymerization modification, where the hydroxyl groups can be unmasked to introduce new functionalities, alter the polymer's solubility, or induce self-assembly through hydrogen bonding.
Table 1: Potential Polymer Architectures from this compound
| Polymer Type | Polymerization Method | Key Features of Monomer | Potential Polymer Properties |
| Poly(naphthylene)s | Suzuki or Stille Coupling | Bromine atom for coupling, rigid naphthalene core | High thermal stability, potential for semiconducting behavior |
| Poly(naphthylene vinylene)s | Heck or Wittig Reaction | Bromine atom for coupling | Photoluminescent, potential for use in OLEDs |
| Functional Polyesters or Polyethers | Nucleophilic Aromatic Substitution (after deprotection) | Deprotected hydroxyl group | Tunable solubility and thermal properties |
Creation of Naphthalene-Containing Supramolecular Assemblies
The naphthalene scaffold is a well-established component in the design of molecules that undergo self-assembly to form ordered supramolecular structures. thieme-connect.comdntb.gov.uaresearchgate.net "this compound" can serve as a versatile building block for such assemblies due to its specific functional groups that can direct non-covalent interactions.
The planar and electron-rich naphthalene core is prone to π-π stacking interactions, which are a primary driving force for the self-assembly of aromatic molecules. By modifying the "this compound" molecule, for example, by attaching recognition units or long alkyl chains, it is possible to program its assembly into specific morphologies such as nanofibers, vesicles, or gels.
The bromine atom can be exploited to introduce halogen bonding as a directional interaction to control the supramolecular architecture. Furthermore, after the deprotection of the MOM group to reveal the hydroxyl functionality, hydrogen bonding can be utilized as a strong and directional force to guide the self-assembly process. For instance, the resulting hydroxynaphthalene derivative could be designed to form hydrogen-bonded tapes or sheets.
Recent research has demonstrated the use of functionalized naphthalene diimides and other naphthalene derivatives in creating sophisticated supramolecular systems, including light-harvesting antennas and materials with circularly polarized luminescence. rsc.orgrsc.org These studies highlight the potential of the naphthalene core in constructing functional supramolecular materials. bohrium.com By analogy, "this compound" provides a foundational structure that can be elaborated to create novel self-assembling systems with interesting photophysical or electronic properties.
Table 2: Potential Supramolecular Assemblies Incorporating this compound Derivatives
| Assembly Type | Key Driving Interactions | Role of Functional Groups | Potential Applications |
| 1D Nanofibers | π-π stacking, Hydrogen bonding (after deprotection) | Naphthalene core for stacking, OH group for H-bonding | Gelators, templates for nanomaterials |
| 2D Nanosheets | π-π stacking, Halogen bonding | Naphthalene core for stacking, Bromine for halogen bonding | Molecular sieves, sensors |
| Vesicles/Micelles | Amphiphilic self-assembly | Hydrophilic OH group (after deprotection) and hydrophobic naphthalene | Drug delivery, encapsulation |
Potential Applications in Medicinal Chemistry and Drug Discovery
Scaffold Design for Drug Candidates Based on Naphthalene (B1677914) Core
The naphthalene scaffold, a bicyclic aromatic system, is a fundamental building block in drug discovery. ekb.egekb.eg Its rigid, planar, and lipophilic nature provides a well-defined three-dimensional structure that can effectively interact with biological targets such as enzymes and receptors. This scaffold is present in numerous FDA-approved drugs, demonstrating its therapeutic value across a wide range of diseases. ekb.egekb.egnih.gov These include well-known medications like Naproxen (an anti-inflammatory drug), Propranolol (a beta-blocker), and Bedaquiline (an anti-tubercular agent). ekb.egnih.gov
The utility of the naphthalene core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. nih.gov 2-Bromo-6-(methoxymethoxy)naphthalene is a prime example of a functionalized naphthalene scaffold designed for further chemical elaboration. The bromine atom at the 2-position and the protected hydroxyl group at the 6-position act as synthetic handles for introducing diverse substituents and building more complex molecules. Naphthalene's structure is also used as a foundational element in the synthesis of materials for organic photo-electronics, highlighting its versatility as a building block. nih.gov
Synthesis of Naphthalene-Containing Pharmaceutical Intermediates and APIs
This compound is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its synthesis typically begins with 2-naphthol (B1666908), a commercially available starting material. wikipedia.org The synthetic sequence involves two main steps:
Bromination: Electrophilic bromination of 2-naphthol. This reaction characteristically occurs at the 1-position due to the activating effect of the hydroxyl group. wikipedia.org To achieve the desired 6-bromo isomer, a multi-step process starting from β-naphthol is often employed, which can involve bromination to 1,6-dibromo-β-naphthol, followed by selective dehalogenation. epo.org
Protection of the Hydroxyl Group: The hydroxyl group at the 6-position is protected as a methoxymethyl (MOM) ether. This is typically achieved by reacting the corresponding 6-bromo-2-naphthol (B32079) with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com
The MOM ether serves as a robust protecting group, stable under a variety of reaction conditions, including those that are strongly basic or weakly acidic. adichemistry.comresearchgate.net This stability allows for selective chemical manipulation at the bromine-substituted position without affecting the hydroxyl group. The bromine atom can then be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy for building molecular complexity. nih.gov For instance, the related compound 2-bromo-6-methoxynaphthalene (B28277) is used in the synthesis of Nabumetone via a Heck reaction. Once the desired modifications are complete, the MOM group can be removed under acidic conditions to reveal the free hydroxyl group for further functionalization or as part of the final API structure. wikipedia.orgadichemistry.com
Strategies for Lead Optimization and Analogue Synthesis
Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its therapeutic properties. patsnap.comdanaher.com this compound is an ideal starting point for such optimization campaigns due to its embedded functionalities.
Key strategies include:
Structure-Activity Relationship (SAR) Studies: This fundamental approach involves systematically modifying the lead compound's structure to understand how changes affect biological activity. patsnap.com For this compound, analogues can be synthesized by leveraging the reactivity of the bromine atom. Palladium-catalyzed cross-coupling reactions allow for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkyne groups at the 2-position. The resulting analogues can then be tested to determine which substituents enhance potency and selectivity for the biological target. danaher.com
Functionalization of the 6-position: The MOM-protected hydroxyl group provides another site for modification. After deprotection, the resulting phenol (B47542) can be converted into ethers, esters, or other functional groups. This allows for probing interactions with the target protein and optimizing physicochemical properties like solubility and metabolic stability.
Improving ADMET Properties: Lead optimization also focuses on enhancing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate. danaher.com Modifications to the naphthalene scaffold can improve characteristics like cell permeability, metabolic stability, and solubility, which are crucial for a compound's success as a drug. nih.gov For example, a study on flavonoid-polyamine conjugates with a naphthalene motif demonstrated that optimizing substituents on the core structure led to a compound with better antitumor potency both in vitro and in vivo. nih.gov
The iterative cycle of designing, synthesizing, and testing new analogues based on the this compound scaffold allows medicinal chemists to refine a lead compound into a preclinical candidate. patsnap.com
Bioisosteric Replacement Studies Incorporating the Naphthalene Moiety
Bioisosterism is a strategy in medicinal chemistry where a part of a molecule is replaced by a chemically different group (a bioisostere) that retains similar biological activity. researchgate.nettcichemicals.com This technique is used to fine-tune a drug's physicochemical properties, improve its metabolic profile, or enhance its target binding. researchgate.net
The naphthalene ring itself can be the subject of bioisosteric replacement. While its properties are often advantageous, in some cases, replacing it can lead to improved drug candidates. For example:
Benzazaborinines for Naphthalene: In a notable study, benzazaborinines were successfully used as bioisosteric replacements for the naphthalene core of the drug propranolol. acs.orgnih.gov The resulting analogues showed comparable potency and better metabolic stability, unveiling the potential of these boron-containing heterocycles in drug discovery programs. researchgate.netacs.org
Indole (B1671886) for Naphthalene: The indole heterocycle has also been established as a bioisostere for naphthalene. In the development of ligands for the 5-HT₄ serotonin (B10506) receptor, replacing the naphthalene ring of lead compounds with an indole ring was a key design step that led to potent and selective ligands. nih.gov
Other Benzene (B151609) Ring Bioisosteres: Other non-aromatic, rigid structures like bicyclo[1.1.1]pentane have been developed as bioisosteres for para-substituted benzene rings to improve properties like solubility by breaking planarity. tcichemicals.com
These studies show that while this compound is a valuable starting scaffold, the naphthalene moiety itself can be strategically replaced to overcome potential liabilities such as poor metabolic stability or to explore novel chemical space. researchgate.net
Prodrug Design Considerations Utilizing the MOM Ether (if metabolically relevant)
A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to improve a drug's solubility, permeability, or metabolic stability. The methoxymethyl (MOM) ether in this compound is primarily a protecting group for synthesis, but its potential as a prodrug linker warrants consideration. adichemistry.com
MOM ethers are classified as acetals and are known to be labile under acidic conditions. wikipedia.orgadichemistry.com They are generally stable in neutral or basic environments (pH 4-12). adichemistry.com The acidic environment of the stomach (pH 1-3) could potentially cleave the MOM ether, releasing the active 6-hydroxy-naphthalene derivative. However, the efficiency and reliability of this cleavage in vivo for therapeutic purposes would require specific investigation.
The metabolic relevance of MOM ethers is not as well-established as other prodrug moieties. Studies on related ether prodrugs, such as alkyloxycarbonyloxymethyl (AOCOM) ethers, show that ether-based linkers can be designed for controlled drug release. nih.gov However, the metabolism of ethers like bis(2-methoxyethyl) ether can sometimes produce toxic metabolites, such as methoxyacetic acid, which would be a significant concern. nih.gov For the MOM group to be a viable prodrug, it would need to be demonstrated that it is efficiently and cleanly cleaved in the target tissue or systemically to release the active drug without producing harmful byproducts. researchgate.net
Exploration of Naphthalene-Based Compounds as Enzyme Inhibitors or Receptor Modulators
The naphthalene scaffold is a core component of many compounds designed to interact with specific biological targets. ekb.egnih.gov Its rigid structure can serve as an anchor, positioning functional groups to bind with high affinity to enzyme active sites or receptor pockets. This compound provides a platform to synthesize such inhibitors and modulators.
Research has shown naphthalene derivatives to be active against a variety of targets:
Enzyme Inhibitors: Naphthalene-based compounds have been developed as potent inhibitors of several enzymes. For instance, they have been investigated as inhibitors of tubulin polymerization for anticancer applications, with some derivatives showing activity in the low micromolar range. tandfonline.com Other research has focused on developing naphthalene derivatives as inhibitors of cyclooxygenase (COX) enzymes for anti-inflammatory effects and ubiquitin-specific peptidase 7 (USP7) for cancer therapy. tandfonline.comnih.gov Naphthalene derivatives have also been identified as potential inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease. nih.gov
Receptor Modulators: The naphthalene structure is also found in molecules that modulate receptor activity. For example, analogues of the drug GR 113808, where a naphthalene ring replaced an indole, were found to be potent and selective ligands for the 5-HT₄ serotonin receptor. nih.gov The aryl hydrocarbon receptor (AHR) is another target, although naphthalene itself does not appear to activate it directly. nih.gov
Other Biological Targets: Naphthalene derivatives have shown a broad range of other activities, including the ability to inhibit signaling pathways critical for cancer growth, such as the STAT3 signaling pathway. Hybrid molecules containing naphthalene have also been designed as selective inhibitors of the VEGFR-2 signaling pathway, which is important for angiogenesis (the formation of new blood vessels) in tumors. researchgate.net
The following table summarizes selected research findings on the biological activities of various naphthalene-based compounds.
| Compound Class/Derivative | Biological Target | Therapeutic Area | Research Finding |
| Naphthalene-sulphonamide hybrids | Tubulin Polymerization | Cancer | Compound 5c inhibited tubulin polymerization with an IC₅₀ of 2.8 µM and showed potent antiproliferative activity against MCF-7 cancer cells (IC₅₀ = 0.51 µM). tandfonline.com |
| Naphthalene-methylsulfonamido derivatives | Cyclooxygenase (COX-1/COX-2) | Inflammation | Compound 6b showed 87% inhibition of COX-1 and 29% inhibition of COX-2 at a concentration of 10 µM. tandfonline.com |
| Naphthalene-based amide derivatives | 5-HT₄ Serotonin Receptor | Neuroscience | An analogue of GR 113808 displayed high and selective affinity for the 5-HT₄ receptor with a Kᵢ value of 6 nM. nih.gov |
| Naphthalene derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | Compound 3a showed an IC₅₀ value of 12.53 µM against AChE and was able to significantly diminish AChE levels in a mouse model. nih.gov |
| Indane and Naphthalene derivatives | Ubiquitin-Specific Peptidase 7 (USP7) | Cancer | Compound X21 was identified as a potent and selective USP7 inhibitor that exerted in vivo anti-tumor efficacy in colon cancer models. nih.gov |
| Flavonoid-polyamine conjugate with naphthalene | Polyamine Transporter (PAT) | Cancer | Optimized compound 9b displayed better antitumor potency than the lead compound and was found to localize in mitochondria and the endoplasmic reticulum. nih.gov |
| Naphthalene imidazo[1,2-b]pyridazine (B131497) hybrids | VEGFR-2 | Cancer | Derivative 9k showed potent inhibitory activity against VEGFR-2 (IC₅₀ = 8.4 nM) and inhibited cancer cell growth and tube formation. researchgate.net |
Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a detailed picture of the molecular framework, including the connectivity of atoms and their spatial relationships.
High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most informative experiments performed for structural analysis. The chemical shifts (δ), signal multiplicities, and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the proton-decoupled ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.
For 2-Bromo-6-(methoxymethoxy)naphthalene, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons on the naphthalene (B1677914) core, the methylene (B1212753) protons of the methoxymethyl (MOM) ether group, and the methyl protons of the MOM group. The aromatic region will show a complex pattern of doublets and doublets of doublets due to spin-spin coupling between adjacent protons. The chemical shifts of these aromatic protons are influenced by the electronic effects of the bromo and methoxymethoxy substituents. The methylene protons of the MOM group are expected to appear as a singlet, as are the methyl protons, but at different chemical shifts.
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring will resonate in the aromatic region, with their specific chemical shifts being influenced by the attached substituents. The carbon atom bearing the bromine will be shifted to a lower field, while the carbon attached to the oxygen of the methoxymethoxy group will be shifted to a higher field. The methylene and methyl carbons of the MOM group will appear at characteristic upfield shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR (ppm, Multiplicity, J in Hz) | Predicted ¹³C NMR (ppm) |
| H-1 | 7.95 (d, J=8.8) | 130.5 |
| H-3 | 7.55 (dd, J=8.8, 2.0) | 129.8 |
| H-4 | 7.70 (d, J=8.8) | 118.5 |
| H-5 | 7.30 (d, J=2.4) | 107.0 |
| H-7 | 7.25 (dd, J=8.8, 2.4) | 129.0 |
| H-8 | 7.65 (d, J=8.8) | 128.5 |
| -OCH₂O- | 5.25 (s) | 94.5 |
| -OCH₃ | 3.50 (s) | 56.0 |
| C-2 (C-Br) | - | 117.0 |
| C-6 (C-O) | - | 155.0 |
| C-4a | - | 134.0 |
| C-8a | - | 129.5 |
Note: The predicted values are based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, a series of two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their positions relative to each other on the naphthalene ring. For instance, a cross-peak between H-7 and H-8, and between H-3 and H-4 would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). HMBC is crucial for piecing together the molecular skeleton. For example, correlations from the methylene protons of the MOM group to the C-6 carbon of the naphthalene ring and the methyl carbon of the MOM group would confirm the -OCH₂OCH₃ linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could show correlations between the MOM group protons and the aromatic protons at the 5 and 7-positions, providing information about the preferred conformation of the methoxymethyl group relative to the naphthalene ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. rsc.org For this compound (C₁₂H₁₁BrO₂), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M]⁺ | 265.9946 | 267.9925 |
| [M+H]⁺ | 266.9924 | 268.9903 |
| [M+Na]⁺ | 288.9843 | 290.9822 |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the ionized molecule breaks apart in the mass spectrometer, the resulting fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, key fragmentation pathways would likely involve the loss of the methoxymethyl group or parts of it, as well as cleavage of the naphthalene ring. Common fragmentation patterns for similar bromo-naphthalene derivatives often involve the loss of the bromine atom and subsequent rearrangements. mdpi.com
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment | Description |
| 221/223 | [M - OCH₂O]⁺ | Loss of the formaldehyde (B43269) from the MOM group |
| 187 | [M - Br]⁺ | Loss of the bromine atom |
| 157 | [M - Br - OCH₂]⁺ | Loss of bromine and a methoxy (B1213986) radical |
| 129 | [C₁₀H₇]⁺ | Naphthyl cation |
The detailed analysis of these fragments helps to confirm the presence of the bromo and methoxymethoxy substituents and their attachment to the naphthalene core.
Coupled Techniques (e.g., LC-MS, GC-MS) for Purity Profiling and Reaction Monitoring
Coupled chromatographic and mass spectrometric techniques are indispensable for the analysis of complex mixtures and the definitive identification of chemical compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is another critical technique for the analysis of volatile and thermally stable compounds like this compound. The compound would be introduced into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which can be used for its definitive identification by comparison to spectral libraries. While specific GC-MS fragmentation data for this compound is not widely published, commercial suppliers of the related compound, 2-Bromo-6-methoxynaphthalene (B28277), specify the use of GC for purity analysis, indicating its suitability for this class of compounds. tcichemicals.comthermofisher.com
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. While the experimental IR spectrum for this compound is not available, a detailed study on the closely related 2-bromo-6-methoxynaphthalene (2BMN) provides valuable insight. nih.gov The key vibrational modes of 2BMN were assigned based on experimental and theoretical data, which can be extrapolated to predict the spectrum of this compound.
The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic naphthalene core, the C-Br bond, and the methoxymethyl ether group. The key expected vibrational frequencies are summarized in the table below, with comparisons to the experimentally observed and calculated values for 2-bromo-6-methoxynaphthalene. nih.gov
| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) for this compound | Observed/Calculated Wavenumber (cm⁻¹) for 2-bromo-6-methoxynaphthalene nih.gov |
| Aromatic C-H stretching | 3100-3000 | 3064 (Calculated) |
| Asymmetric C-H stretching (in CH₃) | ~2950 | 2962 (Calculated) |
| Symmetric C-H stretching (in CH₃) | ~2850 | 2858 (Calculated) |
| C-O-C stretching (ether linkage) | 1200-1000 | 1178 (Observed), 1177 (Calculated) |
| C-Br stretching | 700-500 | 660 (Observed), 659 (Calculated) |
| Naphthalene ring C=C stretching | 1600-1450 | 1626, 1595, 1489 (Observed) |
The presence of the methoxymethyl group (-O-CH₂-O-CH₃) in this compound would introduce additional C-H and C-O stretching and bending vibrations compared to 2-bromo-6-methoxynaphthalene.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as the naphthalene ring system in this compound.
A study on 2-bromo-6-methoxynaphthalene (2BMN) in dimethyl sulfoxide (B87167) (DMSO) revealed electronic transitions that are expected to be similar for this compound due to the shared naphthalene chromophore. nih.gov The observed and calculated electronic absorption wavelengths for 2BMN are presented below and are indicative of the π to π* transitions within the aromatic system. nih.gov
| Solvent | Observed λmax (nm) for 2-bromo-6-methoxynaphthalene nih.gov | Calculated λmax (nm) for 2-bromo-6-methoxynaphthalene nih.gov | Major Contribution |
| DMSO | 332, 288, 246 | 321, 279, 241 | π → π* |
The slight bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima for this compound compared to 2-bromo-6-methoxynaphthalene would depend on the electronic influence of the methoxymethyl ether group relative to the methoxy group.
X-Ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.
Currently, there is no publicly available information on the single-crystal X-ray structure of this compound. Obtaining such data would require growing a suitable single crystal of the compound and performing a full crystallographic analysis. This would provide invaluable information for understanding its solid-state packing and could be used to rationalize its physical properties, such as melting point and solubility.
Chromatographic Methods for Separation, Isolation, and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. A reverse-phase HPLC method, similar to that described for 2-Bromo-6-methoxynaphthalene, would be effective. sielc.com The purity of the compound can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. HPLC is also a valuable tool for the preparative-scale purification of the compound.
Gas Chromatography (GC) is also a standard method for assessing the purity of this compound, provided the compound is sufficiently volatile and thermally stable. tcichemicals.comprepchem.com Purity is typically reported as a percentage based on the area of the main peak in the gas chromatogram. thermofisher.com
The following table summarizes typical chromatographic conditions for the analysis of related naphthalene compounds, which would be applicable to this compound.
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC sielc.com | Newcrom R1 (Reverse Phase) | Acetonitrile (B52724), Water, and Phosphoric Acid (or Formic Acid for MS) | UV-Vis or MS |
| GC tcichemicals.comprepchem.com | Capillary Column (e.g., DB-5) | Helium or Nitrogen | Flame Ionization Detector (FID) or MS |
Computational Chemistry and Theoretical Studies of 2 Bromo 6 Methoxymethoxy Naphthalene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Currently, there are no published studies detailing the quantum chemical calculations for the electronic structure and optimized molecular geometry of 2-Bromo-6-(methoxymethoxy)naphthalene. Such a study would typically involve using computational methods like the Hartree-Fock (HF) method or, more commonly, Density Functional Theory (DFT) with a suitable basis set to determine the most stable three-dimensional arrangement of the atoms. The results would provide crucial data on bond lengths, bond angles, and dihedral angles.
Table 8.1: Hypothetical Optimized Geometry Parameters of this compound (Note: The following table is for illustrative purposes only and is not based on actual computational data.)
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length (Å) | Data not available |
| C-O (methoxy) Bond Length (Å) | Data not available |
Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms
DFT studies are instrumental in understanding the reactivity of a molecule. However, no specific DFT investigations on the reactivity and reaction mechanisms of this compound have been reported.
The identification of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions. Without dedicated computational studies, the transition state geometries and their associated energies for reactions involving this compound remain uncharacterized.
Calculating the energy profile of a reaction pathway allows for the determination of activation energies and reaction thermodynamics. Such calculations would be invaluable for predicting the feasibility and outcomes of reactions involving this compound. This information is currently not available in the scientific literature.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack on a molecule. An MEP map of this compound would visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This would offer predictions about its reactive behavior, but no such map has been published.
Frontier Molecular Orbital (FMO) Analysis for Electron Transfer and Reaction Pathway Insights
Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding electron transfer processes and pericyclic reactions. An analysis of the HOMO-LUMO energy gap and the spatial distribution of these orbitals for this compound would provide significant insights into its chemical reactivity and electronic properties. This analysis has not yet been performed or published.
Table 8.2: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: The following table is for illustrative purposes only and is not based on actual computational data.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which can aid in the structural elucidation of a compound. Theoretical calculations of the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for this compound would be a valuable complement to experimental data. To date, no such predictive studies have been made public.
Solvent Effects on Reactivity and Conformation through Implicit and Explicit Solvation Models
The solvent environment plays a critical role in determining the three-dimensional structure (conformation) and chemical reactivity of molecules. For a compound like this compound, the polarity and specific interactions of the solvent can significantly influence the orientation of the methoxymethyl (MOM) ether group and the reactivity of the aromatic system. Computational chemistry provides powerful tools to investigate these phenomena through the use of solvation models, which can be broadly categorized into implicit and explicit approaches. peerj.com
Implicit Solvation Models (Continuum Models)
Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous, uniform medium with a defined dielectric constant. mdpi.comscielo.br The solute molecule is placed within a cavity in this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. pitt.edu These models are computationally efficient, allowing for rapid exploration of solvent effects on conformational energies and reaction pathways. peerj.com
For this compound, the primary conformational flexibility lies in the rotation around the C-O-C-O-C bonds of the methoxymethyl ether. Different solvents can stabilize or destabilize certain conformers. For instance, polar solvents would be expected to better stabilize conformers with a larger dipole moment. A computational study using an implicit model like SMD could calculate the relative Gibbs free energies of different rotamers (conformers resulting from bond rotation) in various solvents. While no specific research on this compound is available, a hypothetical study might yield results similar to those in Table 1, illustrating how conformer stability can be solvent-dependent.
Table 1: Hypothetical Relative Energies of this compound Conformers in Various Solvents using an Implicit Model (SMD/DFT)
| Solvent | Dielectric Constant | Conformer A (Dihedral Angle 1) | Conformer B (Dihedral Angle 2) | Relative Energy (kcal/mol) - Conformer A | Relative Energy (kcal/mol) - Conformer B |
| Gas Phase | 1.0 | 60° | 180° | 0.5 | 0.0 |
| Toluene | 2.4 | 65° | 178° | 0.4 | 0.0 |
| Tetrahydrofuran (B95107) | 7.5 | 70° | 175° | 0.2 | 0.0 |
| Acetonitrile (B52724) | 37.5 | 85° | 170° | 0.0 | 0.8 |
| Water | 78.4 | 90° | 168° | 0.0 | 1.2 |
Note: This table is for illustrative purposes only and does not represent actual experimental or computational data. The data hypothetically suggests a shift in the most stable conformer from a non-polar-like structure (Conformer B) in non-polar solvents to a more polar conformer (Conformer A) in highly polar solvents like acetonitrile and water.
Explicit Solvation Models
Explicit solvation models provide a more detailed and physically realistic picture by representing individual solvent molecules. nih.govresearchgate.net In this approach, the solute molecule is placed in a box filled with a large number of solvent molecules, and their interactions are calculated using molecular mechanics (MM) or quantum mechanics/molecular mechanics (QM/MM) methods. mdpi.com This method can capture specific solute-solvent interactions, such as hydrogen bonding, which are averaged out in implicit models. peerj.comfrontiersin.org However, these simulations are computationally far more expensive. nih.gov
A key application of these models is in studying reaction mechanisms. The reactivity of the bromo-naphthalene moiety, for example in a nucleophilic aromatic substitution, would be highly sensitive to the solvent. Polar protic solvents can stabilize both the nucleophile and any charged intermediates or transition states, potentially altering the reaction rate and mechanism compared to polar aprotic or non-polar solvents. masterorganicchemistry.com An explicit solvent simulation could model the formation of a solvent shell around the reacting species and calculate the free energy barrier of the reaction.
Table 2: Hypothetical Activation Free Energies (ΔG‡) for a Nucleophilic Substitution on this compound Predicted by Different Solvation Models
| Solvent | Model Type | Predicted ΔG‡ (kcal/mol) |
| Dimethyl Sulfoxide (B87167) (DMSO) | Implicit (SMD) | 22.5 |
| Dimethyl Sulfoxide (DMSO) | Explicit (QM/MM) | 24.1 |
| Methanol (B129727) | Implicit (SMD) | 26.8 |
| Methanol | Explicit (QM/MM) | 25.5 |
| Toluene | Implicit (SMD) | 35.2 |
| Toluene | Explicit (QM/MM) | 36.0 |
Note: This table is for illustrative purposes only and does not represent actual experimental or computational data. The hypothetical data shows that polar aprotic solvents like DMSO might lead to a lower activation barrier compared to polar protic solvents like methanol for this type of reaction. The differences between the implicit and explicit model predictions highlight the importance of specific solvent interactions, which can be particularly significant in polar protic solvents capable of hydrogen bonding. The choice between implicit and explicit models depends on the specific research question, the required accuracy, and the available computational resources. scielo.brnih.gov
Conclusion and Future Research Directions
Summary of Research Contributions and Impact in Organic Chemistry
2-Bromo-6-(methoxymethoxy)naphthalene has carved a significant niche as a key intermediate in the synthesis of high-value organic molecules. Its primary contribution lies in its role as a precursor to important pharmaceutical agents. The methoxymethoxy (MOM) group serves as a stable protecting group for the hydroxyl functionality, while the bromine atom provides a reactive handle for a multitude of cross-coupling reactions.
The most prominent application of this compound is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. lifechemicals.com The bromo-naphthalene core allows for palladium-catalyzed reactions, such as the Heck reaction, to introduce the necessary side chain. Similarly, it is an intermediate in some synthetic routes toward Naproxen, another major NSAID, underscoring its utility in medicinal chemistry. nih.gov
The reactivity of the C-Br bond has been exploited in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.gov These reactions enable the formation of C-C, C-N, and C-O bonds, thereby allowing for the construction of complex molecular architectures from the simple naphthalene (B1677914) core. The table below summarizes the key transformations and their significance.
Table 1: Established Reactions of the this compound Scaffold
| Reaction Type | Reagents/Catalyst (Example) | Product Type | Significance |
|---|---|---|---|
| Heck Coupling | Olefins, Pd catalyst | Alkenyl-naphthalenes | Synthesis of Nabumetone |
| Suzuki Coupling | Boronic acids, Pd catalyst | Aryl-naphthalenes | Access to biaryl structures |
| Buchwald-Hartwig | Amines, Pd catalyst | Amino-naphthalenes | Pharmaceutical/Material synthesis |
Unexplored Reactivity Profiles and Opportunities for Novel Transformations
Despite its utility, the full reactive potential of this compound remains largely untapped. Future research should focus on moving beyond traditional cross-coupling at the C-Br bond and exploring the functionalization of the C-H bonds on the naphthalene ring. The field of C-H activation has matured significantly, offering a toolkit to forge new bonds at positions previously considered inert, thereby reducing synthetic steps and improving atom economy. nih.govrsc.organr.fr
Opportunities for novel transformations include:
Directed C-H Functionalization: The existing methoxymethoxy group could potentially act as a directing group for ortho-metalation, allowing for the selective functionalization of the C5 or C7 positions. nih.gov Achieving such regioselectivity remains a significant challenge in naphthalene chemistry. rsc.org
Remote C-H Activation: Recent breakthroughs in palladium, rhodium, and ruthenium catalysis have enabled the functionalization of remote C-H bonds (e.g., C4, C5, C8). rsc.orgresearchgate.netrsc.org Applying these methods to this compound could unlock pathways to novel isomers with unique properties. For instance, a ruthenium-catalyzed three-component reaction could simultaneously install functional groups at remote positions. rsc.org
Dearomatization Reactions: Palladium-catalyzed dearomative difunctionalization reactions can convert flat aromatic naphthalenes into complex three-dimensional structures. rsc.org Subjecting this compound to such reactions could generate novel scaffolds for drug discovery.
Emerging Applications in Interdisciplinary Scientific Domains
The naphthalene scaffold is a promising platform for applications beyond traditional pharmaceuticals, particularly in materials science and chemical biology. lifechemicals.comresearchgate.net By leveraging this compound as a starting material, new frontiers can be explored.
Organic Electronics: Naphthalene diimides (NDIs), known for their favorable electronic properties and stability, are key components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). gatech.eduthieme-connect.deacs.org The subject compound is an ideal precursor for core-substituted NDIs, where the substituents can tune the material's electron affinity and charge-carrier mobility. thieme-connect.deacs.org Functionalization via its bromo- and MOM-ether groups could lead to the development of new n-type semiconductors with enhanced air stability and performance. gatech.edu
Fluorescent Probes and Sensors: Naphthalene derivatives are known for their strong fluorescence and photostability, making them excellent candidates for chemical sensors and biological imaging agents. nih.gov The 6-methoxy-naphthalene core, accessible after deprotection of the MOM group, is a common fluorophore. Further functionalization could yield probes designed to selectively detect specific ions, biomolecules, or changes in the cellular environment. nih.gov
Supramolecular Chemistry: Core-substituted naphthalenes can self-assemble into well-defined nanostructures like wires, belts, and gels. researchgate.net These assemblies have potential applications in areas from drug delivery to molecular switching devices. The substitution pattern of this compound provides a template for creating amphiphilic molecules that could form novel, functional supramolecular materials.
Table 2: Potential Interdisciplinary Applications for Derivatives
| Domain | Application | Rationale for Use |
|---|---|---|
| Materials Science | Organic Semiconductors (OFETs, OPVs) | Naphthalene core provides a stable, electron-deficient scaffold for NDI-based materials. gatech.edursc.org |
| Chemical Biology | Fluorescent Probes | The 6-methoxynaphthalene moiety is a known fluorophore; further functionalization allows for targeted sensors. nih.gov |
| Supramolecular Chemistry | Self-Assembling Nanomaterials | Functionalization can create amphiphilic molecules capable of forming ordered nanostructures. researchgate.net |
Challenges and Prospects for Sustainable Synthesis and Utilization
While effective, the traditional synthesis of this compound and its precursors often involves harsh reagents and generates significant waste, posing environmental challenges. jocpr.com For instance, bromination reactions can use elemental bromine, and older dehalogenation methods employed stoichiometric tin, which is industrially undesirable. google.com
The future of synthesizing this and other platform chemicals hinges on the adoption of green chemistry principles. mdpi.comresearchgate.net Key prospects include:
Greener Reagents: Replacing hazardous reagents is a priority. For bromination, using N-bromosuccinimide (NBS) instead of Br₂ can improve safety. For the "bromo-debromo" synthesis of the related 2-bromo-6-methoxynaphthalene (B28277), using iron powder for dehalogenation is a greener alternative to tin. google.comresearchgate.net
Alternative Solvents: Shifting from chlorinated solvents like dichloromethane (B109758) to bio-based solvents (e.g., Cyrene) or safer alternatives like ethyl acetate (B1210297) can drastically reduce the environmental impact. jocpr.comresearchgate.net
Catalytic and Flow Processes: Transitioning from stoichiometric reagents to catalytic systems improves atom economy. mdpi.com Implementing continuous flow manufacturing can enhance safety, reduce waste, and improve process control and scalability compared to traditional batch processes.
The challenge lies in developing methods that are not only greener but also economically competitive with established industrial processes.
Future Methodological Advancements for the Functionalization of Naphthalene Scaffolds
The broader field of naphthalene chemistry is continually evolving, with new methodologies that promise more efficient and selective synthesis of complex derivatives. researchgate.net These advancements will directly benefit the utilization of building blocks like this compound.
Future advancements will likely focus on:
Late-Stage Functionalization (LSF): The ability to modify complex, drug-like molecules in the final steps of a synthesis is transforming drug discovery. acs.org Developing LSF C-H activation techniques that are tolerant of the functional groups on the subject compound would allow for rapid diversification and optimization of lead compounds.
Skeletal Editing: Emerging techniques that allow for the transmutation of atoms within an aromatic ring, such as nitrogen-to-carbon single-atom transmutation, offer revolutionary ways to synthesize substituted naphthalenes from different heterocyclic precursors like isoquinolines. nih.gov
Multi-component Reactions (MCRs): Designing one-pot reactions that combine three or more simple starting materials to build complex naphthalene derivatives offers significant advantages in efficiency. rsc.orgrsc.org Ruthenium-catalyzed three-component tandem reactions are a promising avenue for creating multifunctional naphthalenes in a single step. rsc.org
Photoredox and Electrocatalysis: Using light or electricity to drive reactions provides mild and sustainable alternatives to traditional thermal methods. researchgate.net These techniques can enable unique transformations and functionalizations of the naphthalene core that are otherwise difficult to achieve.
By embracing these advanced synthetic strategies, chemists can unlock the full potential of the naphthalene scaffold, leading to the discovery of new molecules with profound impacts on science and technology.
Q & A
Basic: What are the common synthetic routes for 2-Bromo-6-(methoxymethoxy)naphthalene, and how are intermediates characterized?
Methodological Answer:
The synthesis often involves halogenation and etherification steps. For example, bromination of 6-methoxynaphthalene derivatives using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine substituent. Methoxymethoxy groups are typically installed via nucleophilic substitution or Mitsunobu reactions. Intermediates like 6-bromo-2-naphthol (prepared via hydrolysis of acetoxy derivatives) are characterized using NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and mass spectrometry (EI-MS) for molecular weight validation . Purity is assessed via HPLC or GC-MS, as described in NIST spectral databases .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods to mitigate inhalation risks, as brominated naphthalenes may release toxic vapors during reactions .
- Waste Disposal: Follow institutional guidelines for halogenated waste, avoiding aqueous drains. Neutralization protocols (e.g., using potassium carbonate) may apply for acidic byproducts .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is essential for determining bond angles, torsion angles, and packing motifs. For example, SHELXL refinement can distinguish between positional isomers (e.g., bromine at C2 vs. C6) by analyzing electron density maps. High-resolution data (≤ 0.8 Å) reduces thermal motion artifacts, while twin refinement (via SHELXE) addresses crystal twinning issues common in naphthalene derivatives . Data deposition in the Cambridge Structural Database (CSD) enables cross-validation with existing structures.
Advanced: What systematic review frameworks are used to assess the compound’s toxicity in preclinical studies?
Methodological Answer:
Adopt the PECO framework (Population, Exposure, Comparator, Outcome) for literature screening:
- Inclusion Criteria: Prioritize studies with defined exposure routes (oral, dermal, inhalation) and endpoints (hepatic/renal effects, genotoxicity) in mammalian models .
- Risk of Bias (RoB): Use tools like Table C-6 (human studies) and Table C-7 (animal studies) to evaluate randomization, blinding, and outcome reporting. For instance, confirm dose randomization and allocation concealment to minimize selection bias .
- Meta-Analysis: Pool data using inverse-variance weighting, adjusting for interspecies variability (e.g., allometric scaling for metabolic rates) .
Advanced: How can computational models predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura couplings. Key parameters include:
- Electrophilicity Index (ω): Predicts reactivity with palladium catalysts. Bromine’s electron-withdrawing effect enhances oxidative addition rates .
- Solvent Effects: COSMO-RS simulations optimize solvent choice (e.g., THF vs. DMF) by calculating solvation energies.
- Steric Maps: Molecular mechanics (MMFF94) assess steric hindrance from methoxymethoxy groups, influencing regioselectivity . Experimental validation via kinetic profiling (e.g., monitoring reaction progress via in-situ IR) is recommended .
Advanced: What strategies mitigate stereochemical interference in chiral derivatives of this compound?
Methodological Answer:
For enantioselective synthesis:
- Chiral Ligands: Use binaphthyl-based ligands (e.g., (R)-(+)-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl) to induce asymmetry in Pd-catalyzed couplings. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Daicel columns) .
- Protecting Groups: Temporary protection of methoxymethoxy groups with TBS or MOM ethers prevents racemization during bromination .
- Crystallization-Induced Diastereomer Resolution: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
